molecular formula C8H13N3OS B223766 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol

5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B223766
M. Wt: 199.28 g/mol
InChI Key: DXKVSQPYUWEQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol, also known as MPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory mediators.

Biochemical And Physiological Effects

5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has also been shown to possess antioxidant activity, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. However, the limitations of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol include its low solubility in water, which may limit its bioavailability and efficacy. Moreover, the toxicity and safety profile of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol have not been fully evaluated, which may limit its clinical applications.

Future Directions

The potential therapeutic applications of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol are vast, and future research should focus on elucidating its mechanism of action and identifying its molecular targets. Moreover, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol. Furthermore, the evaluation of the toxicity and safety profile of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol is essential for its clinical development.

Synthesis Methods

The synthesis of 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol can be achieved through various methods, including the reaction of 5-mercapto-1,3,4-oxadiazole-2-thiol with 1-methylpiperidine-4-carboxaldehyde in the presence of a suitable catalyst. The resulting product can be purified through column chromatography or recrystallization.

Scientific Research Applications

5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. Inflammation is a key factor in the development of various diseases, and 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

5-(1-Methylpiperidin-4-yl)-1,3,4-oxadiazole-2-thiol

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

5-(1-methylpiperidin-4-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C8H13N3OS/c1-11-4-2-6(3-5-11)7-9-10-8(13)12-7/h6H,2-5H2,1H3,(H,10,13)

InChI Key

DXKVSQPYUWEQNJ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2=NNC(=S)O2

Canonical SMILES

CN1CCC(CC1)C2=NNC(=S)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.